molecular formula C12H10O5 B7842637 6,7-dimethoxy-4-oxo-4H-chromene-3-carbaldehyde

6,7-dimethoxy-4-oxo-4H-chromene-3-carbaldehyde

Cat. No.: B7842637
M. Wt: 234.20 g/mol
InChI Key: INUUVMPWDHLNDT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-4-oxo-4H-chromene-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of acid catalysts. Another approach is the Knoevenagel condensation, where aldehydes react with malonic acid derivatives in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxy-4-oxo-4H-chromene-3-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted chromenes or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6,7-dimethoxy-4-oxo-4H-chromene-3-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activity, including antimicrobial and antioxidant properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: Research has indicated that chromene derivatives, including this compound, may have anti-inflammatory, antitumor, and antiviral activities. These properties make it a candidate for further study in medicinal chemistry.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 6,7-dimethoxy-4-oxo-4H-chromene-3-carbaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In antioxidant activity, it may neutralize free radicals, preventing oxidative damage to cells.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets microbial cell membranes and enzymes involved in cell wall synthesis.

  • Antioxidant Activity: Interacts with free radicals and reactive oxygen species.

  • Anti-inflammatory Activity: Modulates inflammatory pathways and cytokine production.

Comparison with Similar Compounds

  • Coumarin: A closely related compound with similar biological activities.

  • Chromone: Another chromene derivative with potential medicinal properties.

  • Flavonoids: A class of compounds with antioxidant and anti-inflammatory properties.

Uniqueness: 6,7-Dimethoxy-4-oxo-4H-chromene-3-carbaldehyde stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. Its methoxy groups enhance its solubility and stability, making it a valuable compound in various applications.

Properties

IUPAC Name

6,7-dimethoxy-4-oxochromene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-15-10-3-8-9(4-11(10)16-2)17-6-7(5-13)12(8)14/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUUVMPWDHLNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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